molecular formula C7H8BrClO B13178556 2-Bromo-5-(3-chloropropyl)furan

2-Bromo-5-(3-chloropropyl)furan

Cat. No.: B13178556
M. Wt: 223.49 g/mol
InChI Key: VURZRLOZSQYXPY-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-chloropropyl)furan is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom. This specific compound is notable for its bromine and chlorine substituents, which confer unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 5-(3-chloropropyl)furan using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-chloropropyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted furans depending on the nucleophile used.

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrofurans and related compounds.

    Coupling: Biaryl and other coupled products.

Scientific Research Applications

2-Bromo-5-(3-chloropropyl)furan has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-chloropropyl)furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of bromine and chlorine atoms can enhance its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(3-chlorophenyl)furan
  • 2-Bromo-5-(3-chloropropyl)thiophene
  • 2-Bromo-5-(3-chloropropyl)pyrrole

Uniqueness

2-Bromo-5-(3-chloropropyl)furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical properties and reactivity. Compared to its thiophene and pyrrole analogs, the oxygen atom in the furan ring influences its electronic properties and stability .

Properties

Molecular Formula

C7H8BrClO

Molecular Weight

223.49 g/mol

IUPAC Name

2-bromo-5-(3-chloropropyl)furan

InChI

InChI=1S/C7H8BrClO/c8-7-4-3-6(10-7)2-1-5-9/h3-4H,1-2,5H2

InChI Key

VURZRLOZSQYXPY-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)CCCCl

Origin of Product

United States

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